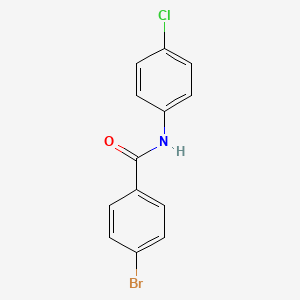
4-bromo-N-(4-chlorophenyl)benzamide
Overview
Description
4-bromo-N-(4-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H9BrClNO. It has a molecular weight of 310.574 . The IUPAC Standard InChI for this compound is InChI=1S/C13H9BrClNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-(4-chlorophenyl)benzamide can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule.Scientific Research Applications
Crystal Structure Analysis
4-bromo-N-(4-chlorophenyl)benzamide and related compounds have been extensively studied for their crystal structures to understand molecular interactions and geometrical parameters. Studies involve calculating geometrical parameters using quantum chemistry codes and comparing them with X-ray diffraction (XRD) structures. For example, the geometrical parameters of 4-Chloro-N-(3-chlorophenyl)benzamide were calculated theoretically and agreed with the reported values (Panicker et al., 2010). Such analyses help in the documentation of supramolecular synthons involving halogen atoms in the crystal packing of benzamide molecules in the solid state, highlighting the role of halogen-mediated noncovalent interactions (Mondal et al., 2018).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of 4-bromo-N-(4-chlorophenyl)benzamide have been key in developing novel compounds with potential biological activities. For instance, derivatives have been synthesized as non-peptide CCR5 antagonists, characterized by NMR and mass spectrometry, and evaluated for their bioactivities (Cheng De-ju, 2014), (Cheng De-ju, 2015). These studies contribute to the understanding of the structural requirements for the activity of such compounds and their potential therapeutic applications.
Metal Complex Synthesis
Research has also explored the synthesis and characterization of metal complexes involving 4-bromo-N-(4-chlorophenyl)benzamide derivatives. For example, Ni(II) and Cu(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives were synthesized, and their crystal and molecular structures were determined, providing insights into the coordination chemistry of such ligands (Binzet et al., 2009).
Antibacterial Activity Studies
Some derivatives of 4-bromo-N-(4-chlorophenyl)benzamide have been synthesized and evaluated for their antibacterial activities. These studies aim to develop novel antimicrobial agents with potential applications in treating bacterial infections. For example, new thiourea derivatives showed significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Safety and Hazards
While specific safety and hazard information for 4-bromo-N-(4-chlorophenyl)benzamide is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
4-bromo-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXLJFDQQXOMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chlorophenyl)benzamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


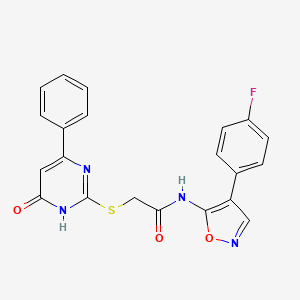


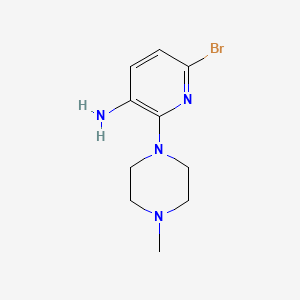
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2513220.png)
![2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide](/img/structure/B2513221.png)
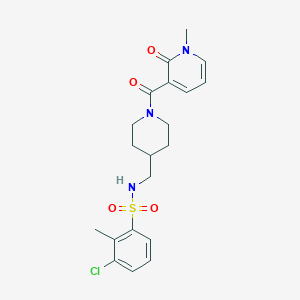
![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
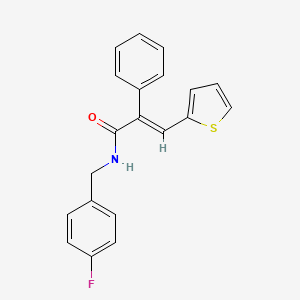
![3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2513232.png)